Chemical structure and properties of 3-(3-Fluorophenyl)pyrrolidine oxalate
Chemical structure and properties of 3-(3-Fluorophenyl)pyrrolidine oxalate
An In-depth Technical Guide to 3-(3-Fluorophenyl)pyrrolidine Oxalate
Introduction
The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical attribute in modern drug design.[1] This guide focuses on a specific, functionalized derivative: 3-(3-Fluorophenyl)pyrrolidine Oxalate. This compound combines the proven pyrrolidine core with a meta-substituted fluorophenyl group, a strategic modification known to enhance metabolic stability and binding interactions. As an oxalate salt, its physicochemical properties, such as crystallinity and solubility, are optimized for handling and formulation. This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on its chemical structure, properties, synthesis, potential applications, and essential experimental protocols.
Chemical Identity and Physicochemical Properties
3-(3-Fluorophenyl)pyrrolidine Oxalate is an organic salt consisting of the protonated 3-(3-Fluorophenyl)pyrrolidine base and the oxalate dianion in a 2:1 or 1:1 stoichiometry, most commonly presented as the 1:1 salt for research purposes. The introduction of a fluorine atom on the phenyl ring is a common tactic in medicinal chemistry to modulate electronic properties and improve pharmacokinetic profiles, such as blocking metabolic oxidation at that position.
Chemical Structure
The compound is formed by an acid-base reaction between 3-(3-Fluorophenyl)pyrrolidine (the free base) and oxalic acid.
Caption: Formation of the oxalate salt from its constituent base and acid.
Physicochemical Data Summary
The properties of 3-(3-Fluorophenyl)pyrrolidine and its salts are crucial for their application in synthesis and biological assays. The oxalate salt form is typically a stable, crystalline solid, which facilitates accurate weighing and storage compared to the often-liquid or oily free base.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FN · C₂H₂O₄ | [3] |
| Molecular Weight | 255.24 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Purity | ≥95% | [4] |
| Storage Conditions | Store at 0-8 °C, dry conditions | [3][4] |
| Solubility | Soluble in water and polar organic solvents like DMSO and methanol. | General knowledge |
| CAS Number | 943843-61-6 (for HCl salt) | [5] |
Note: The CAS number for the specific oxalate salt is not consistently reported across sources; the HCl salt CAS is provided for reference to the core molecule.
Synthesis and Characterization
The synthesis of substituted pyrrolidines is a well-established field in organic chemistry. The general strategy involves constructing the pyrrolidine ring and then forming the desired salt.
Synthetic Pathway Overview
A common and efficient method for synthesizing 3-substituted pyrrolidines is the "borrowing hydrogen" methodology, which is highly atom-efficient.[6] This approach typically involves the reaction of a triol with a primary amine, catalyzed by a metal complex (e.g., Iridium). The oxalate salt is then prepared in a final, straightforward step.
Caption: Conceptual workflow for the synthesis of the target compound.
Causality Behind Experimental Choices:
-
Borrowing Hydrogen: This method is chosen for its efficiency and sustainability, as it avoids the multi-step processes of protection, activation, and deprotection often required in classical syntheses. It directly converts simple, acyclic precursors into the desired heterocyclic core.[6]
-
Oxalate Salt Formation: Oxalic acid is a strong, dicarboxylic acid that readily forms stable, crystalline salts with amines. This crystallinity is highly advantageous for purification (via recrystallization) and long-term stability, making it superior to the often-hygroscopic hydrochloride salts or the unstable free base.
Structural Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Each technique provides a unique piece of structural information, creating a self-validating system of analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Confirms the presence of all protons and their connectivity, showing characteristic signals for the aromatic fluorophenyl ring and the aliphatic pyrrolidine ring protons.
-
¹³C NMR: Determines the number of unique carbon environments, confirming the carbon skeleton.
-
¹⁹F NMR: Provides a simple spectrum (often a singlet or simple multiplet) that is highly sensitive and confirms the presence and electronic environment of the fluorine atom.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula of the protonated free base.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic peaks would include N-H stretches from the protonated amine, C-F stretches from the fluorophenyl group, and strong C=O and O-H stretches from the oxalate counter-ion.
Pharmacological Profile and Applications
The true value of 3-(3-Fluorophenyl)pyrrolidine Oxalate lies in its potential as a building block for creating novel therapeutics. The pyrrolidine scaffold is a privileged structure found in drugs targeting a wide array of diseases.[2]
Potential Mechanisms of Action and Therapeutic Areas
While this specific molecule is primarily a research intermediate, its structural motifs suggest potential biological activities based on analogous compounds.
Caption: Relationship between the core structure and its potential applications.
-
Central Nervous System (CNS) Disorders: Many pyrrolidine derivatives act on the CNS by modulating neurotransmitter systems or ion channels. They are investigated as anticonvulsants, antidepressants, and treatments for neurodegenerative diseases.[4][7]
-
Anti-Infective Agents: The pyrrolidine ring is present in numerous compounds with demonstrated antibacterial and antifungal activities.[2][8]
-
Enzyme Inhibition: The scaffold can be functionalized to design potent and selective inhibitors for various enzymes, with applications in metabolic diseases (like diabetes via DPP-IV inhibition) and inflammation.[2]
Role in Drug Discovery
3-(3-Fluorophenyl)pyrrolidine Oxalate is a key building block for lead optimization campaigns. Its utility stems from:
-
A Ready-to-Use Scaffold: It provides a 3D-rich core structure that can be further elaborated.
-
Fluorine Substitution: The meta-fluoro group enhances lipophilicity, which can improve cell permeability and bioavailability, while also blocking a potential site of metabolism.[3][4]
-
Versatile Chemistry: The secondary amine of the pyrrolidine ring is a nucleophilic handle that allows for straightforward derivatization through reactions like amidation, alkylation, and reductive amination to build molecular complexity.
Experimental Protocols
The following protocols are provided as examples of standard laboratory procedures for handling and analyzing this compound, reflecting a commitment to data integrity.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a self-validating reverse-phase HPLC method for determining the purity of the compound.
Rationale: HPLC is the gold standard for purity analysis of small molecules. A UV detector is used because the phenyl ring is a strong chromophore. The gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively separated.
Methodology:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B).
-
Standard Preparation: Accurately weigh ~1 mg of 3-(3-Fluorophenyl)pyrrolidine Oxalate and dissolve it in 1.0 mL of 50:50 water:acetonitrile to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area must be ≤2.0%. This validates that the system is performing consistently.
-
Analysis: Inject the sample solution.
-
Data Processing: Integrate all peaks and calculate the purity of the main peak as a percentage of the total peak area.
HPLC Conditions Table:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| Detector | UV at 254 nm |
Protocol 2: Preparation of a 10 mM Stock Solution for Biological Screening
Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for creating stock solutions for high-throughput screening due to its high solubilizing power and compatibility with most biological assays at low final concentrations (<0.5%).
Methodology:
-
Calculation: Determine the mass required for the desired volume. For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 * 1 * 255.24 / 1000 = 2.55 mg
-
-
Weighing: Accurately weigh 2.55 mg of 3-(3-Fluorophenyl)pyrrolidine Oxalate into a clean, dry vial.
-
Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the vial thoroughly until the solid is completely dissolved. Gentle warming in a water bath (30-40 °C) may be applied if necessary.
-
Storage: Store the stock solution at -20 °C in an amber vial with a tightly sealed cap to prevent water absorption and degradation.
Safety and Handling
Proper handling is essential when working with any chemical reagent. The oxalate component can be harmful if swallowed or in contact with skin.[9]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10]
-
Handling: Use the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[10]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended.[9][11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[10]
Conclusion
3-(3-Fluorophenyl)pyrrolidine Oxalate stands as a valuable and versatile building block for drug discovery and development. Its structure combines the privileged 3D geometry of the pyrrolidine ring with the beneficial electronic and metabolic properties of a fluorophenyl group. The oxalate salt form ensures stability and ease of handling, making it an ideal starting point for synthetic elaboration. For researchers in medicinal chemistry, this compound represents a gateway to novel molecular architectures with the potential to address a wide range of therapeutic targets, from CNS disorders to infectious diseases. Its continued use in exploratory research is poised to contribute to the development of next-generation therapeutics.
References
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G. E. M. V. de Oliveira, et al. (2018). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. ACS Omega. Available at: [Link]
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Henry Schein. (2009). Safety Data Sheet - Alpron. Available at: [Link]
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E. Poyraz, et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]
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A. A. Kauthale, et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolines. Available at: [Link]
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A. A. Rastegari, et al. (2014). Analytical procedures and methods validation for oxalate content estimation. BioMed Research International. Available at: [Link]
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M. Larduinat, et al. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 3-[(3-Fluorophenyl)methyl]pyrrolidine. Available at: [Link]
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ChemRxiv. (2024). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. Available at: [Link]
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B. Misiewicz & A. L. VanWert. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PMC - NIH. Available at: [Link]
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B. Misiewicz & A. L. VanWert. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org. Available at: [Link]
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